3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid
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Overview
Description
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid typically involves multiple steps. One common approach is to start with a spirocyclic precursor, which is then functionalized with a BOC group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to introduce the BOC group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic center.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid involves its interaction with specific molecular targets. The BOC group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid is unique due to its spirocyclic structure combined with a prop-2-ynoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-9-14(6-7-14)8-10(15)4-5-11(16)17/h10H,6-9H2,1-3H3,(H,16,17) |
InChI Key |
TWRMQLFDTHJMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C#CC(=O)O |
Origin of Product |
United States |
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